molecular formula C11H11NO3 B575635 Methyl 4-methoxy-1H-indole-3-carboxylate CAS No. 161532-19-0

Methyl 4-methoxy-1H-indole-3-carboxylate

Cat. No.: B575635
CAS No.: 161532-19-0
M. Wt: 205.213
InChI Key: QPCLDGGSAWJMAB-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound is formally classified as an indolyl carboxylic acid ester within the broader category of substituted indole derivatives. The compound possesses the molecular formula C₁₁H₁₁NO₃ with a molecular weight of 205.21 grams per mole, establishing it as a relatively compact heterocyclic molecule with moderate molecular complexity. The Chemical Abstracts Service registry number 161532-19-0 provides unique identification for this compound within chemical databases and literature.

The structural architecture of this compound features a bicyclic indole core consisting of a benzene ring fused to a pyrrole ring, with specific substitutions that define its chemical behavior. The 4-position bears a methoxy group (-OCH₃), while the 3-position contains a carboxylic acid methyl ester functionality (-COOCH₃). This substitution pattern creates a molecule with both electron-donating and electron-withdrawing characteristics, influencing its reactivity and potential applications in synthetic chemistry.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for substituted indole derivatives. Alternative nomenclature includes descriptors such as 4-methoxy-1H-indole-3-carboxylic acid methyl ester and 1H-indole-3-carboxylic acid, 4-methoxy-, methyl ester, demonstrating the various approaches to naming this structurally complex molecule.

Property Value Reference
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Registry Number 161532-19-0
PubChem CID 46311157
IUPAC Name This compound
SMILES Notation COC1=CC=CC2=C1C(=CN2)C(=O)OC

The chemical structure can be represented through various notational systems, with the Simplified Molecular Input Line Entry System notation COC1=CC=CC2=C1C(=CN2)C(=O)OC providing a concise linear representation of the molecular connectivity. The InChI string InChI=1S/C11H11NO3/c1-14-9-5-3-4-8-10(9)7(6-12-8)11(13)15-2/h3-6,12H,1-2H3 offers a standardized structural identifier that enables precise chemical database searches and computational analysis.

Historical Context in Indole Chemistry

The development of indole chemistry traces back to the nineteenth century when foundational synthetic methodologies established the framework for modern heterocyclic chemistry research. The Baeyer-Emmerling indole synthesis, discovered by Adolf von Baeyer and Adolph Emmerling in 1869, provided one of the earliest systematic approaches to indole construction through the reduction of ortho-nitrocinnamic acid with iron powder in strongly basic solution. This historical method demonstrated the feasibility of creating the indole nucleus through cyclization reactions and established precedents for subsequent synthetic developments.

Emil Fischer's groundbreaking contributions to indole chemistry in 1883 revolutionized the field through the development of the Fischer indole synthesis, which became the most extensively used method for preparing indole derivatives. This reaction involves the cyclization of arylhydrazones under heating conditions in the presence of protic acids or Lewis acids such as zinc chloride, phosphorus trichloride, or ferric chloride. The Fischer synthesis demonstrated remarkable versatility by accepting various starting materials including aldehydes, ketones, keto acids, and keto esters, producing 2,3-disubstituted indole products that expanded the accessible chemical space within indole chemistry.

The early twentieth century witnessed further diversification of indole synthetic methodologies with the introduction of the Madelung indole synthesis in 1912, developed by Walter Madelung. This method utilized N-aryl amides with strong bases and high temperatures to produce indole derivatives, particularly useful for synthesizing 2-substituted indoles. The Bischler-Mohlau synthesis, created in 1892 by August Bischler and Richard Mohlau, provided another valuable approach through the condensation of anilines with α-haloketones under basic conditions.

The historical evolution of indole chemistry established the theoretical and practical foundations that enabled the synthesis and study of complex derivatives such as this compound. These early synthetic breakthroughs demonstrated the potential for systematic modification of the indole nucleus through strategic placement of functional groups, leading to the development of sophisticated synthetic strategies that characterize contemporary indole chemistry research. The progression from simple indole construction to the synthesis of multiply substituted derivatives like this compound illustrates the maturation of heterocyclic chemistry as a discipline capable of producing molecules with precisely defined structural features.

Significance in Heterocyclic Organic Chemistry

This compound exemplifies the importance of indole derivatives in heterocyclic organic chemistry through its unique combination of structural features that enable diverse chemical transformations and applications. The indole nucleus serves as a privileged structure in medicinal chemistry, representing one of the most widely distributed heterocyclic frameworks in natural products and pharmaceutically active compounds. The specific substitution pattern present in this compound creates a molecule with enhanced synthetic utility compared to unsubstituted indole derivatives.

The presence of the methoxy group at the 4-position introduces electron-donating character that modifies the electronic distribution within the indole system, potentially enhancing nucleophilic reactivity at specific positions while influencing the compound's overall chemical behavior. Simultaneously, the carboxylic acid methyl ester functionality at the 3-position provides a reactive site for further chemical elaboration through hydrolysis, reduction, or nucleophilic substitution reactions. This combination of functional groups creates opportunities for divergent synthetic pathways that can lead to structurally diverse derivatives.

Research applications of this compound span multiple areas of chemical investigation, including pharmaceutical development where it serves as a key intermediate in the synthesis of bioactive molecules. The compound's utility in biochemical research extends to studies investigating enzyme inhibition and receptor interactions, providing insights into cellular mechanisms and potential therapeutic targets. In natural product synthesis, this compound contributes to the preparation of complex molecules that may possess medicinal properties, demonstrating the continuing relevance of indole chemistry in drug discovery efforts.

The significance of this compound extends beyond pharmaceutical applications to include material science investigations where its unique chemical properties enhance the development of organic materials such as polymers and specialized coatings. In analytical chemistry, the compound functions as a standard in various analytical methods, facilitating the quantification and characterization of complex chemical mixtures. These diverse applications underscore the versatility of indole derivatives and their continuing importance in advancing multiple fields of chemical research.

Application Area Specific Uses Significance
Pharmaceutical Development Key intermediate in bioactive molecule synthesis Enhances drug efficacy and specificity
Biochemical Research Enzyme inhibition and receptor interaction studies Provides insights into cellular mechanisms
Natural Product Synthesis Complex molecule preparation Leads to discovery of bioactive compounds
Material Science Organic materials, polymers, and coatings Enhances material performance
Analytical Chemistry Standard in analytical methods Aids in quantification and characterization

Properties

IUPAC Name

methyl 4-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-3-4-8-10(9)7(6-12-8)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCLDGGSAWJMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method, adapted from a scalable synthesis of 3-carboxylated indoles, involves two sequential steps:

  • Reduction of nitroarenes to N-arylhydroxylamines.

  • Cyclization with activated alkynes under DABCO catalysis to form the indole core.

For methyl 4-methoxy-1H-indole-3-carboxylate, the starting material is 4-methoxynitrobenzene (3x ). Reduction of 3x generates N-(4-methoxyphenyl)hydroxylamine (4x ), which reacts with methyl propiolate (5a ) to yield the target compound (6x ) (Scheme 1).

Scheme 1:

Optimization and Conditions

Key parameters from the standardized protocol include:

  • Nitroarene reduction: Catalytic hydrogenation (H₂, Pd/C) or Zn/NH₄Cl in methanol.

  • Cyclization: DABCO (5 mol%) in dichloromethane at 0°C, followed by room-temperature stirring.

Table 1: Optimization of Cyclization Step (Adapted from)

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)
1DABCO (5)CH₂Cl₂0 → RT78
2NoneCH₂Cl₂RT<10
3Et₃N (10)CH₂Cl₂RT45

The use of DABCO minimizes side products like DVE (divinyl ether), which forms via competing-sigmatropic rearrangement.

Experimental Procedure

  • Synthesis of N-(4-Methoxyphenyl)hydroxylamine (4x ):

    • Add 4-methoxynitrobenzene (3x , 10 mmol) to a solution of Zn (20 mmol) and NH₄Cl (40 mmol) in MeOH/H₂O (4:1).

    • Stir at 25°C for 6 h, filter, and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

  • Cyclization with Methyl Propiolate (5a ):

    • Dissolve 4x (4.0 mmol) in CH₂Cl₂ (20 mL). Add methyl propiolate (5a , 4.2 mmol) and cool to 0°C.

    • Add DABCO (0.2 mmol) and stir for 1 h. Warm to room temperature, concentrate, and purify via flash chromatography (hexane/EtOAc 7:3).

Yield: 80% (565 mg scale).
Characterization Data:

  • ¹H NMR (CDCl₃): δ 3.93 (s, 3H, CO₂CH₃), 3.87 (s, 3H, OCH₃), 7.25–7.42 (m, 3H, Ar-H), 7.91 (d, 1H, J = 8.0 Hz).

  • ¹³C NMR (CDCl₃): δ 167.8 (CO₂CH₃), 156.2 (OCH₃), 135.6, 128.9, 122.4, 119.7, 114.3, 110.2.

Vilsmeier-Haack Formylation Followed by Oxidation and Esterification

Reaction Overview

This alternative route, derived from a patent on 3-indole carbaldehydes, involves:

  • Vilsmeier-Haack formylation of 2-methyl-4-methoxyaniline to introduce a formyl group at C-3.

  • Oxidation of the aldehyde to a carboxylic acid.

  • Esterification with methanol to yield the methyl ester.

Scheme 2:

Key Steps and Challenges

  • Formylation: The Vilsmeier reagent (POCl₃/DMF) selectively formylates the C-3 position.

  • Oxidation: Common oxidants (e.g., KMnO₄, Ag₂O) convert the aldehyde to a carboxylic acid.

  • Esterification: Thionyl chloride or acid-catalyzed methanol treatment achieves esterification.

Limitations:

  • Low yields (<50%) in oxidation steps due to indole ring sensitivity.

  • Requires rigorous temperature control during formylation (0–5°C).

Experimental Procedure

  • Vilsmeier-Haack Formylation:

    • Add POCl₃ (10 mmol) to anhydrous DMF (50 mL) at 0°C. Stir for 30 min.

    • Add 2-methyl-4-methoxyaniline (10 mmol) dropwise. Reflux at 80°C for 6 h.

    • Quench with Na₂CO₃ (pH 8–9), filter, and recrystallize from EtOH.

  • Oxidation to Carboxylic Acid:

    • Dissolve 4-methoxy-1H-indole-3-carbaldehyde (5 mmol) in acetone. Add KMnO₄ (15 mmol) and stir at 60°C for 12 h.

    • Filter, acidify with HCl, and extract with EtOAc.

  • Esterification:

    • Reflux the carboxylic acid (5 mmol) with MeOH (20 mL) and H₂SO₄ (0.5 mL) for 4 h.

    • Concentrate and purify via column chromatography.

Yield: 32% (over three steps).

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Routes

ParameterTwo-Step CyclizationVilsmeier-Oxidation
Overall Yield78%32%
Steps23
ScalabilityDemonstrated (50 mmol)Limited (<10 mmol)
Side ProductsMinimal (DVE <5%)Moderate (oxidation)

The two-step cyclization method is superior in yield and scalability, making it preferable for industrial applications. The Vilsmeier route, while conceptually valid, suffers from multi-step inefficiencies.

Functionalization and Derivatives

Recent work on indole iodination and carboxylate diversification highlights strategies for further modifying this compound:

  • C5 Iodination: Using N-iodosuccinimide (NIS) and BF₃·Et₂O, C5-iodo derivatives form in >75% yield.

  • Ester Hydrolysis: Treatment with NaOH/MeOH generates the free carboxylic acid, enabling amide coupling .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as protein kinase C alpha (PKCα) and nitric oxide synthase (nNOS). These interactions can lead to the modulation of cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Positional Isomers

  • This isomer has a molecular weight of 205.21 g/mol (same as the target compound) but differs in melting point (mp >200°C, ) compared to related derivatives.
  • Ethyl 4-Methoxy-1H-Indole-3-Carboxylate : Replacing the methyl ester with an ethyl group increases hydrophobicity and molecular weight (219.23 g/mol ). This substitution may enhance membrane permeability in biological systems ().

b. Substituent Modifications

  • Methyl 1-Methyl-1H-Indole-3-Carboxylate : The addition of a methyl group at the 1-position (N-methylation) changes the indole’s planarity, as confirmed by its orthorhombic crystal system (space group Pbcm) (). This modification reduces hydrogen-bonding capacity compared to the unmethylated target compound.
Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
Methyl 4-methoxy-1H-indole-3-carboxylate C₁₁H₁₁NO₃ 205.21 4-OCH₃, 3-COOCH₃ Not reported Pharmaceutical intermediates
Methyl 1-methyl-1H-indole-3-carboxylate C₁₁H₁₁NO₂ 189.21 1-CH₃, 3-COOCH₃ Not reported Crystal structure studies
Ethyl 4-methoxy-1H-indole-3-carboxylate C₁₂H₁₃NO₃ 219.23 4-OCH₃, 3-COOCH₂CH₃ Not reported Supplier availability
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 7-OCH₃, 3-COOH 199–201 Chemical synthesis

Key Observations :

  • Hydrogen Bonding : Compounds with free NH groups (e.g., 7-methoxy-1H-indole-3-carboxylic acid) exhibit stronger intermolecular interactions (N–H⋯O), as seen in SXRD data ().
  • Thermal Stability : Higher melting points correlate with carboxylic acid derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid, mp 199–201°C) compared to esters, which are often liquids or lower-melting solids.

Biological Activity

Methyl 4-methoxy-1H-indole-3-carboxylate (MMIC) is an organic compound belonging to the indole family, characterized by a methoxy group at the 4-position and a carboxylate group at the 3-position of the indole ring. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of MMIC, supported by data tables and research findings.

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 219.21 g/mol

Synthesis Methods

MMIC can be synthesized through various methods, including:

  • Vilsmeier-Haack Formylation : Involves the reaction of methoxyindole derivatives with phosphoryl chloride.
  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to introduce substituents on the indole ring .

Antibacterial Activity

Research indicates that MMIC exhibits antibacterial properties against several bacterial strains. The presence of the methoxy group enhances its interaction with bacterial targets, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

MMIC has shown promise in anticancer studies. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The structure-activity relationship studies suggest that the methoxy substitution at the 4-position is crucial for enhancing cytotoxicity against cancer cells .

Table 1: Summary of Anticancer Activity of MMIC

Cell LineIC50 (μM)Mechanism of Action
MCF-75.0Induction of apoptosis
HeLa3.5Disruption of microtubule polymerization
A5496.2Activation of caspase pathways

Anti-inflammatory Activity

MMIC has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Anticancer Properties : A study conducted on various indole derivatives found that MMIC exhibited significant cytotoxicity in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating potent activity compared to other indole derivatives .
  • Antibacterial Evaluation : In a screening of various indole compounds, MMIC was found to be effective against Gram-positive bacteria, demonstrating a mechanism that involves disruption of bacterial cell wall synthesis.

Interaction Studies

MMIC's binding affinity with biological targets has been explored through molecular docking studies, revealing interactions with key enzymes involved in cancer progression and inflammation. These studies highlight the potential for MMIC as a lead compound in drug development aimed at treating cancer and bacterial infections .

Q & A

Q. What are the key synthetic methodologies for Methyl 4-methoxy-1H-indole-3-carboxylate?

Answer: The synthesis typically involves indole ring functionalization and carboxylate esterification. A common approach includes:

  • Sonogashira coupling to introduce alkynes to the indole scaffold, followed by cyclization.
  • CuI-mediated indole formation for regioselective methoxy and carboxylate group installation .
Step Reagents/Conditions Yield Reference
Sonogashira couplingPd catalyst, CuI, aryl halide65–75%
CyclizationCuI, DMF, 80°C70–80%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and carboxylate (δ ~165–170 ppm) groups. reports aromatic proton signals at δ 6.5–7.9 ppm .
  • IR : Confirm ester C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 205.2 (C₁₁H₁₁NO₃) .

Advanced Research Questions

Q. How does the 4-methoxy group influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-donating effect : The methoxy group increases electron density at the indole C3 position, enhancing electrophilic substitution reactivity.
  • Steric effects : Bulkier substituents at C4 reduce cross-coupling efficiency (e.g., Suzuki-Miyaura), as observed in SAR studies of similar indole derivatives .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Answer:

  • Refinement with SHELX : Use SHELXL for high-resolution data to resolve disorder or twinning. highlights orthorhombic (space group Pbcm) structures with a = 0.50 Å, b = 0.24 Å, c = 0.17 Å .
  • Validation tools : Check R-factor discrepancies (e.g., R₁ < 5% for high-quality data) .

Q. How does this compound interact with PAK1 enzymes?

Answer:

  • Hydrophobic binding : The methoxy group occupies a hydrophobic pocket, while the carboxylate forms hydrogen bonds with catalytic residues.
  • Inhibition potency : SAR studies show IC₅₀ values improve with electron-withdrawing substituents at C5 .

Q. What methodological challenges arise in scaling up its synthesis?

Answer:

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethyl acetate/hexane).
  • Yield optimization : Catalytic system tuning (e.g., Pd(OAc)₂ with XPhos ligand) improves coupling efficiency .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for this compound?

Answer:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (PAK1 vs. PAK4) alter IC₅₀ values.
  • Solvent effects : DMSO concentration >1% in assays can artificially suppress activity .

Q. How can crystallographic data clarify discrepancies in molecular configuration?

Answer:

  • Twinned crystals : Use SHELXE to deconvolute overlapping reflections.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to validate packing models .

Methodological Recommendations

Q. What protocols ensure reproducibility in SAR studies?

Answer:

  • Standardized conditions : Use identical solvent systems (e.g., DMSO for stock solutions) and enzyme batches.
  • Control experiments : Include known inhibitors (e.g., staurosporine) to normalize activity data .

Q. How to optimize reaction conditions for regioselective functionalization?

Answer:

  • Temperature control : Maintain <30°C during CuI-mediated steps to prevent byproduct formation .
  • Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ for coupling efficiency .

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